molecular formula C9H9N3O2S B2901413 3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide CAS No. 853740-50-8

3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide

Cat. No.: B2901413
CAS No.: 853740-50-8
M. Wt: 223.25
InChI Key: MHRTZIYSJGJYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 3 and 5, a ketone at position 4, and a carboxamide at position 6. This compound serves as a pivotal intermediate in the synthesis of antimicrobial agents targeting tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme critical for bacterial RNA modification . Its structural uniqueness lies in the combination of a rigid thienopyrimidine scaffold with a flexible amide group, enabling both hydrophobic interactions and hydrogen bonding in enzyme binding .

Properties

IUPAC Name

3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-4-5-8(15-6(4)7(10)13)11-3-12(2)9(5)14/h3H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRTZIYSJGJYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylthiophene-2-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thieno[2,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of enzyme inhibitors or as a probe to study biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Reference
Target Compound (Amide derivative) Thieno[2,3-d]pyrimidine 3,5-dimethyl, 4-oxo, 6-carboxamide Condensation with o-phenylenediamine
6-(1H-Benzimidazol-2-yl) hybrid Thieno[2,3-d]pyrimidine Benzimidazole ring at position 6 One-pot acylation/heterocyclization in DMF
Pyridyl amides (e.g., 2-amino-6-methylpyridine) Thieno[2,3-d]pyrimidine Pyridyl group at amide position Coupling with pyridyl amines
Thiazolo[3,2-a]pyrimidine derivatives (11a,b) Thiazolo-pyrimidine Arylidene groups, cyano substituents Condensation with aldehydes
Pyrido[2,3-d]pyrimidine (Compound 12) Pyrido-pyrimidine Furan and cyano groups Reflux with anthranilic acid

Key Observations :

  • The target compound’s synthesis benefits from a one-pot procedure in DMF, avoiding catalysts and simplifying isolation .
  • Hybridization with benzimidazole (e.g., compound 3 in ) enhances antimicrobial breadth, while pyridyl amides improve selectivity against P. aeruginosa .
  • Thiazolo and pyrido derivatives exhibit distinct ring systems, leading to varied electronic properties and binding modes .

Table 2: Antimicrobial Activity and Enzyme Affinity

Compound Type MIC Range (μg/mL) Key Targets (Enzymes/Bacteria) Docking Affinity (ΔG, kcal/mol) Reference
Target Compound (S-alkylated) 0.5–4.0 (Gram±, C. albicans) TrmD (P. aeruginosa) −9.2 to −10.5
Benzimidazole hybrid (Compound 3) 1.0–8.0 TrmD, S. aureus, E. coli −8.7
Pyridyl amides 2.0–16.0 TrmD (P. aeruginosa) −7.9 to −8.5
Thiazolo derivatives (11a,b) Not reported BCAT2 (IC~50~: ~63,095 nM) Not studied

Key Observations :

  • The target compound’s S-alkylated derivatives exhibit superior antimicrobial potency (MIC: 0.5–4.0 μg/mL) and TrmD affinity (ΔG: −10.5 kcal/mol) due to enhanced hydrophobic interactions .
  • Benzimidazole hybrids show broader activity but lower selectivity compared to pyridyl amides .
  • Thiazolo derivatives (e.g., 11b) may target BCAT2 instead of TrmD, indicating divergent mechanisms .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Type Solubility (LogS) logP Hydrogen Bond Donors/Acceptors Bioavailability Reference
Target Compound (Amide) −3.2 (Moderate) 1.8 2 HBD, 4 HBA High
Carboxylic Acid Precursor −4.1 (Low) 2.3 1 HBD, 5 HBA Moderate
Benzimidazole Hybrid −2.9 (High) 1.5 3 HBD, 5 HBA High
Thiazolo Derivative (11a) −3.8 (Low) 3.1 2 HBD, 3 HBA Low

Key Observations :

  • The amide group in the target compound improves solubility (LogS: −3.2 vs. −4.1 for carboxylic acid) by introducing hydrogen-bonding capacity .
  • Benzimidazole hybrids exhibit optimal logP (1.5) and bioavailability, aligning with Lipinski’s rules .
  • Thiazolo derivatives’ high logP (3.1) may limit membrane permeability .

Biological Activity

3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide (CAS No. 439138-78-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O3SC_9H_8N_2O_3S, with a molecular weight of 224.24 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure, which is significant in various biological applications.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions starting from 2-aminothiophene-3-carboxylic acids and ethyl cyanoformate. This method has been widely adopted due to its efficiency and relatively straightforward procedure .

Anticancer Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit promising anticancer activities. For instance, compounds with similar scaffolds have shown significant inhibition against Pim-1 kinase, an important target in cancer therapy. Inhibitors of Pim-1 have been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundIC50 (μM)Cell Line Tested
7a1.18MCF7
7d1.97HCT116
6c4.62PC3

The above table summarizes the inhibitory concentrations (IC50) for selected compounds derived from the thieno[2,3-d]pyrimidine scaffold against various cancer cell lines .

Anti-inflammatory Activity

Some studies have reported anti-inflammatory properties associated with thieno[2,3-d]pyrimidine derivatives. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their anti-inflammatory effects. Selective COX-2 inhibitors have shown lower ulcerogenic potential compared to non-selective inhibitors .

Table 2: COX Inhibition Activity

CompoundCOX-2 S.I.Reference Compound
Thieno Derivative A8.69Celecoxib (S.I. = 8.60)
Thieno Derivative B9.26Celecoxib (S.I. = 8.60)

This table highlights the selectivity index (S.I.) for COX-2 inhibition compared to celecoxib, indicating the derivatives' potential as safer anti-inflammatory agents .

The biological activity of 3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine derivatives can be attributed to their ability to interact with specific biological targets:

  • Pim Kinase Inhibition : By inhibiting Pim kinases, these compounds can disrupt pathways involved in cell cycle regulation and apoptosis.
  • Cyclooxygenase Inhibition : The selective inhibition of COX enzymes reduces the production of pro-inflammatory mediators like prostaglandins.

Case Studies

Several studies have explored the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models:

  • Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of various thieno[2,3-d]pyrimidine compounds on MCF7 and HCT116 cells, revealing significant reductions in cell viability at low micromolar concentrations .
  • Anti-inflammatory Models : In vivo studies demonstrated that selected derivatives could significantly reduce inflammation in murine models by inhibiting COX activity without causing gastrointestinal side effects typical of non-selective NSAIDs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid amide, and what challenges arise during its synthesis?

  • The compound is typically synthesized via peptide coupling reagents (e.g., HATU, DCC) to convert the carboxylic acid precursor to the amide derivative. A critical challenge is the low reactivity of the ester intermediate (e.g., ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate), which necessitates optimized coupling conditions with amines .
  • Key steps include activating the carboxylic acid group using reagents like HOBt or EDCI, followed by reaction with ammonia or substituted amines. Reaction monitoring via TLC and purification via column chromatography are essential to isolate high-purity products .

Q. How is the structural characterization of this compound validated in academic research?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the presence of the thieno[2,3-d]pyrimidine core, methyl groups, and amide functionality. For example, the methyl protons at C3 and C5 appear as singlets in the δ 2.5–3.0 ppm range .
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., C9H8N2O3S for the parent acid) and confirms successful amide bond formation .
  • Elemental Analysis: Ensures purity (>95%) and correct stoichiometry .

Advanced Research Questions

Q. What strategies are employed to optimize the antimicrobial activity of thieno[2,3-d]pyrimidine-6-carboxamide derivatives?

  • Substituent Engineering: Introducing electron-withdrawing groups (e.g., trifluoromethyl) or pyridyl fragments at the amide position enhances activity against Pseudomonas aeruginosa. For example, derivatives with 2-amino-6-methylpyridine substituents show improved TrmD enzyme inhibition .
  • Docking Studies: Computational models predict binding affinities to bacterial targets like TrmD. Validation with native reference ligands (e.g., S-adenosylmethionine) is critical to ensure accuracy, as software discrepancies can lead to variable results .

Q. How do researchers resolve contradictions between in silico docking predictions and in vitro antimicrobial activity data?

  • Experimental Validation: Compounds with favorable docking scores are prioritized for MIC (Minimum Inhibitory Concentration) assays. Discrepancies may arise due to off-target effects or solubility issues.
  • Methodological Refinement: Adjusting force fields or using consensus docking across multiple software platforms (e.g., AutoDock Vina, Schrödinger) improves correlation between predicted and observed activity .

Q. What role does the 4-oxo group play in the biological activity of thieno[2,3-d]pyrimidine derivatives?

  • The 4-oxo group stabilizes the dihydrothienopyrimidine ring, enabling hydrogen bonding with target enzymes. Its removal reduces antimicrobial efficacy by ~50%, as shown in SAR studies comparing 4-oxo and 4-thio derivatives .

Q. What are the limitations of current synthetic methodologies for generating structurally diverse amide derivatives?

  • Reactivity Constraints: Bulky substituents (e.g., benzyl groups) hinder coupling efficiency, requiring high-pressure or microwave-assisted conditions.
  • Purification Challenges: Hydrophobic derivatives often require reverse-phase HPLC for isolation, increasing time and cost .

Methodological Considerations

Q. How are reaction conditions optimized for coupling thieno[2,3-d]pyrimidine-6-carboxylic acid with amines?

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.
  • Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions like epimerization .

Q. What analytical techniques are critical for assessing compound purity and stability?

  • HPLC: Quantifies impurities using C18 columns and UV detection (λ = 254 nm).
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability, particularly for amide derivatives prone to decomposition above 200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.